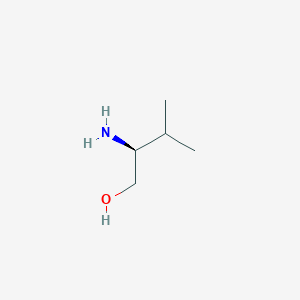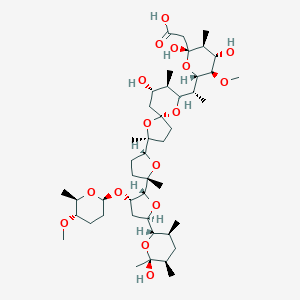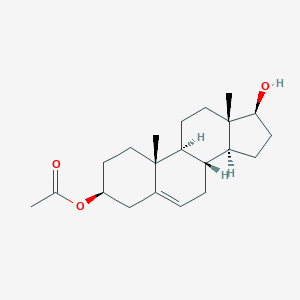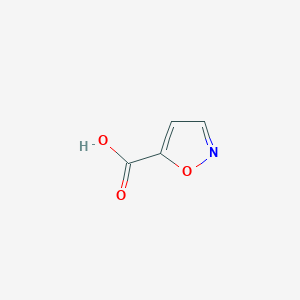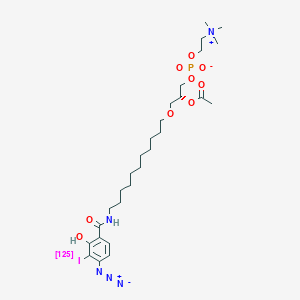
2,6-Dichloroisonicotinaldehyde
描述
2,6-Dichloroisonicotinaldehyde is a chemical compound studied in various chemical reactions and syntheses. Its properties and reactions are of interest in organic chemistry and related fields.
Synthesis Analysis
- The synthesis of related compounds involves palladium-catalyzed reactions and regioselective Suzuki coupling. For example, palladacycles derived from 2-oxopropionaldehyde phenylhydrazones show related synthesis pathways (Albert et al., 1997).
- Efficient synthesis of similar compounds, like 2-aryl-6-chloronicotinamides, has been achieved through palladium-catalyzed regioselective Suzuki coupling (Yang et al., 2003).
Molecular Structure Analysis
- The molecular structure of closely related compounds, such as 6-Chloro-N′-(2-hydroxy-1-naphthylmethylene)nicotinohydrazide, shows a trans configuration with respect to certain bonds, and the structure is stabilized by intramolecular hydrogen bonds (Feng, 2007).
Chemical Reactions and Properties
- Related compounds like 2,4,6-trichloro-1,3,5-triazine catalyze efficient synthesis under specific conditions, demonstrating the reactivity of chlorinated compounds in organic synthesis (Maleki et al., 2010).
Physical Properties Analysis
- Studies on similar compounds, such as 6-chloronicotinic acid, provide insights into the solid-liquid equilibrium behavior in various solvents, relevant for understanding the physical properties of 2,6-Dichloroisonicotinaldehyde (Guo et al., 2021).
Chemical Properties Analysis
- The chemical properties of related chlorinated aldehydes can be studied through methods like gas chromatography, as done for 2,6 dichloro phenyl aldehyde, to understand their reactivity and stability (Xing, 2001).
科学研究应用
Application 1: Quantitative Analysis of Tranexamic Acid
- Summary of the Application : 2,6-Dichloroisonicotinaldehyde is used as a chromogen in the quantitative analysis of Tranexamic Acid (TA). TA is an anti-fibrinolytic medication that prevents fibrin breakdown by active plasmin via inhibiting plasminogen activation .
- Methods of Application or Experimental Procedures : The coupling of 2,6-dichloroquinone-4-chlorimide (DCQ) with TA results in a greenish-brown colored complex which absorbs at λ max = 670 nm. The color intensity of the coupling product changes with time. The kinetics of this absorbance variation as a function of time at room temperature was studied to provide a new colorimetric method for the quantitative determination of TA .
Application 2: Plant Disease Resistance
- Summary of the Application : 2,6-Dichloroisonicotinaldehyde is used as an elicitor to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .
- Methods of Application or Experimental Procedures : The substance is applied to plants as a potential inducer of the plants’ natural immune system. The plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
- Results or Outcomes : The application of 2,6-Dichloroisonicotinaldehyde in field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .
Application 3: Rust Disease Resistance in Green Beans
- Summary of the Application : 2,6-Dichloroisonicotinaldehyde is used to induce resistance in green beans to the rust pathogen, Uromyces appendiculatus, under field conditions .
- Methods of Application or Experimental Procedures : The substance is applied to bean seedlings when they are 16 to 20 days old. This protects the plants against rust disease caused by subsequent inoculation with Uromyces appendiculatus .
- Results or Outcomes : Protected plants had 2–10 times fewer uredinia than control plants, and protection was sustained throughout most of the growing season (i.e., for at least 5 weeks). Treatment with 2,6-Dichloroisonicotinaldehyde also curtailed the spread of the disease to upper uninoculated leaves, which had 4–5 times fewer uredinia than the same leaves of control plants .
Application 4: Ester Derivatives for Plant Protection
- Summary of the Application : 2,6-Dichloroisonicotinaldehyde is used in the preparation of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system .
- Methods of Application or Experimental Procedures : These compounds are applied to plants via spraying or watering. The plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
- Results or Outcomes : The application of these compounds to plants reduced the effects of viral infections even up to 97% (diester derivatives of 2,6-dichloroisonicotinic acid 3i). In general, modification of nicotinic and 2,6-dichloroisonicotinic acid to monoesters significantly diminished the plants’ natural resistance induction properties .
Application 5: Photosynthesis Studies
- Summary of the Application : 2,6-Dichloroisonicotinaldehyde is used as a redox indicator in the study of electron transfer reactions in biological systems, including in the process of photosynthesis .
- Methods of Application or Experimental Procedures : The substance is used in solution in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation. Upon reduction, the substance is discolored .
- Results or Outcomes : The pH-dependence of the reduction rate in the presence of the photosystem II (PSII) was investigated. It was shown that, in experiments with a change of the pH medium, measuring at a wavelength of 600 nm requires corrections related to changes in the ratio of the “blue” and “pink” forms of the acceptor .
安全和危害
属性
IUPAC Name |
2,6-dichloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCMPKYZHKUBCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375485 | |
| Record name | 2,6-dichloroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroisonicotinaldehyde | |
CAS RN |
113293-70-2 | |
| Record name | 2,6-dichloroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


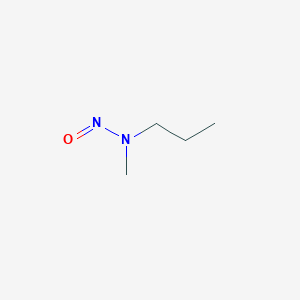
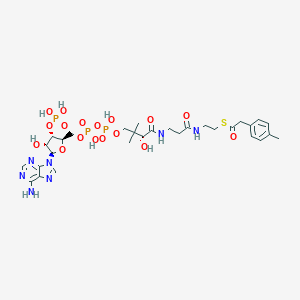


![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)

